molecular formula C27H24ClN3O3 B11142515 2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide

2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11142515
M. Wt: 473.9 g/mol
InChI Key: RNRJMPBYCQAQEU-WYMLVPIESA-N
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Description

2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a tetrahydroquinoxalinone moiety, and a dimethylphenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Chlorophenyl Intermediate: This step involves the reaction of a chlorobenzene derivative with an appropriate reagent to introduce the chlorophenyl group.

    Synthesis of the Tetrahydroquinoxalinone Moiety: This step involves the cyclization of a suitable precursor to form the tetrahydroquinoxalinone ring.

    Coupling of Intermediates: The chlorophenyl intermediate is then coupled with the tetrahydroquinoxalinone moiety under specific reaction conditions to form the desired compound.

    Introduction of the Dimethylphenylacetamide Group: The final step involves the reaction of the coupled intermediate with a dimethylphenylacetamide derivative to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide lies in its specific molecular structure, which imparts distinct chemical and biological properties. This compound’s unique combination of functional groups and structural features makes it a valuable candidate for various applications in scientific research and industry.

Properties

Molecular Formula

C27H24ClN3O3

Molecular Weight

473.9 g/mol

IUPAC Name

2-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C27H24ClN3O3/c1-17-11-13-20(15-18(17)2)29-25(32)16-24-27(34)30-22-9-5-6-10-23(22)31(24)26(33)14-12-19-7-3-4-8-21(19)28/h3-15,24H,16H2,1-2H3,(H,29,32)(H,30,34)/b14-12+

InChI Key

RNRJMPBYCQAQEU-WYMLVPIESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)/C=C/C4=CC=CC=C4Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C=CC4=CC=CC=C4Cl)C

Origin of Product

United States

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